molecular formula C20H31N B1213853 Dihydroabietylamine CAS No. 24978-68-5

Dihydroabietylamine

Cat. No. B1213853
CAS RN: 24978-68-5
M. Wt: 285.5 g/mol
InChI Key: JVVXZOOGOGPDRZ-UHFFFAOYSA-N
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Description

Dihydroabietylamine, also known as Dehydroabietylamine or Leelamine, is a primary amine with high molecular weight . It shows a strong antibiotic effect with a broad spectrum of activity against Staphylococcus p.a. (sic), Escherichia coli, Mycobacterium tuberculosis, and Candida albicans .


Synthesis Analysis

Several imidazole combining dehydroabietylamine derivatives including organic salts and amides were synthesized for potential antineoplastic activity . These compounds showed better antineoplastic activity and lower toxicity than dehydroabietylamine . Another study synthesized dehydroabietylamine-linked Schiff bases, which showed a propensity for gel formation in aqueous organic solvents .


Molecular Structure Analysis

Leelamine (dehydroabietylamine) is a diterpene amine that has weak affinity for the cannabinoid receptors CB 1 and CB 2, as well as being an inhibitor of pyruvate dehydrogenase kinase .


Chemical Reactions Analysis

Amines, such as this compound, can react with acid chlorides to form amides . This reaction can be used to synthesize a given amide by identifying the amine, the acid chloride, or both .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation .

Scientific Research Applications

Cytotoxic Activity

Dihydroabietylamine and its derivatives have shown promising potential in cytotoxic activity, particularly against malignant cell lines. Studies have synthesized various derivatives, focusing on modifications and derivatization. These compounds have exhibited notable in vitro cytotoxicity, especially towards cell line MCF7, indicating potential applications in cancer treatment (Wiemann, Fischer, Rohmer, & Csuk, 2018).

Activity Against Parasites

Research involving dehydroabietylamine has led to the development of compounds with significant activity against disease-causing trypanosomatids, such as Leishmania donovani and Trypanosoma cruzi. These findings open avenues for new treatments for diseases like leishmaniasis and Chagas disease, showcasing the therapeutic potential of dehydroabietylamine derivatives in parasitology (Pirttimaa et al., 2016).

Wound Healing Properties

Dehydroabietylamine has demonstrated significant wound healing capabilities. This effect has been attributed to increased collagen deposition and better alignment and maturation of skin tissue. Additionally, in silico studies suggest that dehydroabietylamine inhibits glycogen synthase kinase3-β, a protein involved in the Wnt signaling pathway, which could further explain its effectiveness in wound healing (Paramesha et al., 2014).

Antibacterial and Anthelmintic Effects

Investigations into the pharmacological properties of dehydroabietylamine have revealed its potential in treating bacterial infections and as an anthelmintic. Studies have shown significant inhibition of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, as well as dose-dependent anthelmintic effects against Pheretima posthuma (Aditya Rao et al., 2019).

Mechanism of Action

Leelamine has been shown to be effective against certain cancer cells, independent from its activity on CB receptors or PDK1 . It accumulates inside the acidic lysosomes leading to disruption of intracellular cholesterol transport, autophagy, and endocytosis followed by cell death . The mode of action of the dehydroabietylamine molecule was hypothesized in silico by docking the molecule to glycogen synthase kinase3-β (GSK3-β) protein, an important regulatory enzyme whose inhibition promotes wound healing through β-catenin dependent Wnt signaling pathway .

Safety and Hazards

Dihydroabietylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Dehydroabietylamine-linked Schiff bases have been synthesized and deployed in metal ion sensing in a sol–gel medium . The compounds have a propensity for gel formation in aqueous organic solvents and all three Schiff bases exhibit gelation in 1,4-dioxane-H2O . This research explores the role of dehydroabietylamine in wound healing activity .

properties

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVXZOOGOGPDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859648
Record name Abieta-8,11,13-trien-18-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24978-68-5
Record name Dihydroabietylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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